molecular formula C8H8F2O2 B1531951 4-Ethoxy-3,5-difluorophenol CAS No. 1017779-45-1

4-Ethoxy-3,5-difluorophenol

Cat. No.: B1531951
CAS No.: 1017779-45-1
M. Wt: 174.14 g/mol
InChI Key: MRARGBDWPXWTCL-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorophenol is an organic compound with the molecular formula C8H8F2O2 It is characterized by the presence of two fluorine atoms and an ethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,5-difluorophenol typically involves the reaction of 4-ethoxy-2,3-difluorobromobenzene with magnesium pieces in the presence of iodine. This reaction forms a Grignard reagent, which is then hydrolyzed to yield the desired product . The reaction conditions include maintaining an ambient temperature and using solvents such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving controlled reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-difluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-3,5-difluorophenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-difluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethoxy-3,5-difluorophenol include:

  • 4-Ethoxy-2,3-difluorophenol
  • 4-Methoxy-3,5-difluorophenol
  • 4-Ethoxy-3,5-dichlorophenol

Uniqueness

This compound is unique due to the specific positioning of the ethoxy and fluorine groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its analogs.

Properties

IUPAC Name

4-ethoxy-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRARGBDWPXWTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309924
Record name 4-Ethoxy-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-45-1
Record name 4-Ethoxy-3,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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